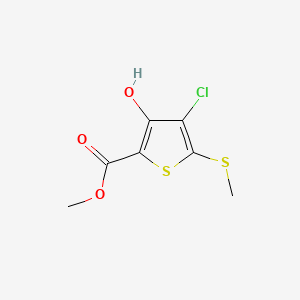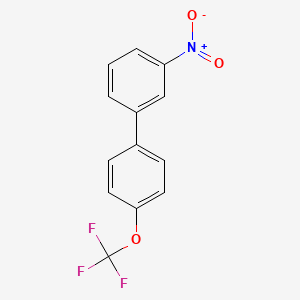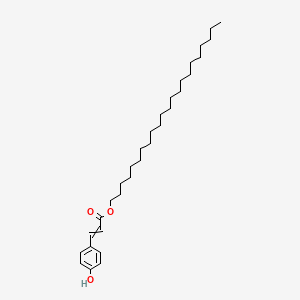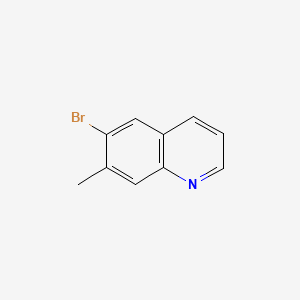
6-Bromo-7-methylquinoline
Overview
Description
6-Bromo-7-methylquinoline is a chemical compound with the CAS Number: 122759-89-1 . It has a molecular weight of 222.08 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction between 4-bromo-3-methylaniline and glycerol . The reaction conditions involve heating the mixture for 3 hours . The yield of this synthesis is approximately 31% .Molecular Structure Analysis
The molecular formula of this compound is C10H8BrN . The InChI code is 1S/C10H8BrN/c1-7-5-10-8 (6-9 (7)11)3-2-4-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.08 and a density of 1.488 . It should be stored in a dry room .Scientific Research Applications
Synthesis and Chemical Transformation
6-Bromo-7-methylquinoline is a key intermediate in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. These compounds are prepared from 6-bromo-2-methylquinoline-5,8-dione through a series of chemical transformations involving nucleophilic substitution reactions with various alkylamines (Choi & Chi, 2004).
The compound has been used in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an important step in the development of compounds for infectious diseases research (Wlodarczyk et al., 2011).
A study demonstrated the synthesis of several novel 7-alkylamino-2-methylquinoline-5,8-diones using 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones as intermediates (Choi et al., 2002).
Fluorescent Probes for Biological Applications
- This compound derivatives have been used in the development of fluorescent probes sensitive to chloride ions. These probes are valuable in biological systems for chloride determination (Geddes et al., 2001).
Synthesis of Inhibitors and Pharmaceutical Intermediates
The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, involves 6-bromoquinolin-4-ol, showcasing the compound's role in pharmaceutical research (Lei et al., 2015).
A study focused on synthesizing Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones, exploring the compound's potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Photochemistry and Photolabile Protecting Groups
This compound derivatives have been used in photochemistry, such as the development of a photolabile protecting group for carboxylic acids, showing higher efficiency and potential for in vivo use compared to other groups (Fedoryak & Dore, 2002).
In another study, 6-bromo-2-methylquinazolin-4(3H)-one was synthesized as an important intermediate for treating colon and rectal cancers (Zheng-you, 2010).
Additional Applications
The compound also finds use in the synthesis of photochromic spiropyrans and spirooxazines, offering insights into thermal and photo-induced isomerization processes (Voloshin et al., 2008).
Its analogues have been studied for antimicrobial activities against foodborne bacteria, pointing towards its potential in developing natural preservatives (Kim et al., 2014).
Additionally, this compound derivatives were investigated in the synthesis and biological evaluation of metal complexes for antimicrobial and antioxidant activities (Siddappa & Mayana, 2014).
Safety and Hazards
The safety information for 6-Bromo-7-methylquinoline includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Future research could focus on developing more soluble derivatives of 6-Bromo-7-methylquinoline. Other potential applications in areas of biomedical research, such as neurology and immunology, could also be explored.
Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its analogues . These papers highlight the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry . They also discuss the various synthesis protocols and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Mechanism of Action
Target of Action
6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .
Mode of Action
Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of this compound would likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .
properties
IUPAC Name |
6-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728282 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122759-89-1 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

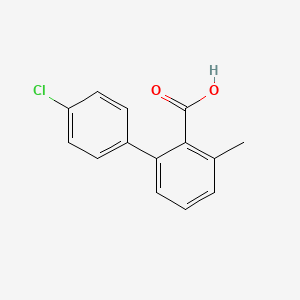


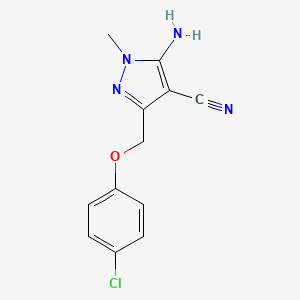
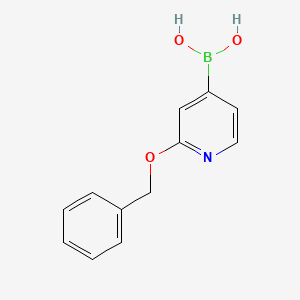
![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)
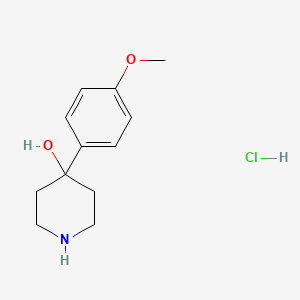
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)



